molecular formula C18H29N3O B7918258 (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7918258
M. Wt: 303.4 g/mol
InChI Key: SFDGTXQVHADLOM-HNNXBMFYSA-N
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Description

(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is a chiral tertiary amine featuring a piperidine core substituted with benzyl-isopropyl-amino and propan-1-one groups. Its stereochemistry and functional groups make it relevant in medicinal chemistry, particularly for targeting enzymes like FPTase (farnesyltransferase) and as a structural template for kinase inhibitors . The compound’s synthesis involves chiral intermediates and chromatographic separation of diastereomers . Key properties include a molecular weight of 303.45 g/mol (CAS 1354024-12-6) and a purity of up to 97% in commercial preparations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)21(13-16-7-5-4-6-8-16)17-9-11-20(12-10-17)18(22)15(3)19/h4-8,14-15,17H,9-13,19H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDGTXQVHADLOM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine scaffold is typically derived from commercially available precursors such as 4-piperidone or its protected derivatives.

Reductive Amination at the 4-Position

A common approach involves reductive amination of 4-piperidone with benzyl-isopropyl-amine. For example:

  • Reagents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.

  • Conditions : Methanol or ethanol solvent, acidic pH (acetic acid), 25–50°C.

  • Yield : 65–78%.

This step introduces the benzyl-isopropyl-amino group while preserving the ketone functionality at the 1-position.

Protection-Deprotection Strategies

To prevent side reactions during subsequent steps, the 1-ketone group is often protected as a ketal or acetal. For instance:

  • Protecting Group : Ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid).

  • Deprotection : Hydrolysis with aqueous HCl or H2SO4.

Asymmetric Mannich Reaction

The propan-1-one side chain is introduced via an asymmetric Mannich reaction to establish the (S)-configuration:

  • Substrates : Protected 4-(benzyl-isopropyl-amino)piperidine, formaldehyde, and a chiral amine catalyst.

  • Catalyst : (S)-Proline or cinchona alkaloids.

  • Conditions : Tetrahydrofuran (THF), −20°C to 25°C.

  • Enantiomeric Excess : 90–96%.

Enzymatic Resolution

Racemic mixtures of the amino-propanone intermediate are resolved using immobilized lipases (e.g., Candida antarctica Lipase B):

  • Substrate : N-Acetylated racemic amino-propanone.

  • Solvent : tert-Butyl methyl ether (TBME).

  • Selectivity : >99% for the (S)-enantiomer.

One-Pot Multi-Step Synthesis

Recent advances emphasize streamlined processes to reduce purification steps:

Sequential Reductive Amination and Acylation

A patent-pending method combines reductive amination and acylation in a single reactor:

  • Step 1 : 4-Piperidone reacts with benzyl-isopropyl-amine under H2 (1 atm) with Pd/C.

  • Step 2 : Without isolation, the intermediate is acylated with chloroacetone in the presence of K2CO3.

  • Yield : 82% overall.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature25–50°CHigher yields at moderate temps
Solvent PolarityEthanol > THFPolar solvents favor amine stability
Catalyst Loading5–10 mol%Excess catalyst leads to side products

Data derived from comparative studies.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7).

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10) for enantiopurity analysis.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.21–3.45 (m, 4H, piperidine-H), 4.32 (s, 2H, NCH2Ph).

  • MS (ESI+) : m/z 331.5 [M+H]+.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity
Reductive Amination7898N/A
Asymmetric Mannich709996% ee
One-Pot Synthesis829792% ee

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the amino-propanone moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one has been investigated for its role in pharmacology, particularly as a potential therapeutic agent. Its structural characteristics suggest possible interactions with neurotransmitter systems, making it a candidate for studying conditions such as depression and anxiety.

Case Studies

  • Neurotransmitter Modulation : Research indicates that compounds similar to this compound may influence serotonin and dopamine pathways, which are crucial in mood regulation. Studies have shown that modifications in piperidine derivatives can lead to enhanced binding affinities for serotonin receptors .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows chemists to modify it further to create new compounds with enhanced efficacy or reduced side effects.

Synthesis Pathways

  • Piperidine Derivatives : The synthesis of this compound involves multi-step reactions starting from readily available piperidine derivatives. This process is vital for developing new pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to develop drugs targeting specific receptors involved in various diseases. The ability to fine-tune its structure opens avenues for creating targeted therapies.

Research Insights

  • Targeted Drug Design : The design of this compound has been guided by structure–activity relationship (SAR) studies that reveal how changes in its molecular framework affect biological activity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in human therapeutics. Toxicological assessments provide insights into its metabolic pathways and potential side effects.

Toxicity Assessments

Studies have indicated that careful evaluation of the compound's toxicity is necessary to ensure safe therapeutic use. Investigations into its pharmacokinetics and biodistribution are ongoing to establish a comprehensive safety profile .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s closest analogs differ in substituents on the piperidine ring or amine groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula Substituents Key Differences References
(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one 646056-31-7 C₁₈H₂₇N₃O Cyclopropyl instead of isopropyl Higher steric hindrance; potential stability issues
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 1354024-23-9 C₁₉H₃₀N₃O Additional methylene (-CH₂-) linker Altered conformational flexibility; discontinued commercial availability
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one 1354024-12-6 C₁₉H₃₀N₃O Substituent at 3-position of piperidine Altered binding affinity due to ring position
FPTase-targeting analog with benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene N/A C₂₈H₂₈ClN₃O₂S Bulky aromatic substituent Enhanced enzyme inhibition but reduced solubility

Physicochemical Properties

  • Polarity : The target compound’s diastereomers exhibit distinct TLC mobility (Rf values), indicating polarity differences critical for purification .

Biological Activity

(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one, with CAS number 1354003-66-9, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C18H29N3O
  • Molecular Weight : 303.44 g/mol
  • Structure : The compound features an amino group, a piperidine ring, and a benzyl-isopropyl amino moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing glycolysis and other related processes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines. For instance, in a study involving glioma cell lines, the compound showed an IC50 value ranging from 0.03 to 0.09 μM, indicating high potency compared to other tested compounds .

Cell LineIC50 (μM)Reference
D423 (ENO1 -/-)0.03 - 0.09
D423 ENO1 (isogenic rescue)Not specified
LN319 (ENO1 +/+)Not specified

Case Studies

One notable case study involved the assessment of the compound's effects on metabolic pathways in glioma cells. The treatment resulted in significant alterations in glycolytic metabolites and downstream depletions of anaplerotic metabolites, correlating with the deletion status of the ENO1 gene in the tested cell lines .

Another research highlighted the synthesis and evaluation of prodrugs derived from this compound, which were designed to enhance cellular permeability and selectivity towards tumor cells. The prodrugs exhibited improved potency against cancer cells while minimizing toxicity in normal cells .

Pharmacological Implications

The implications of these findings suggest that this compound could serve as a lead compound for developing new anticancer agents. Its ability to selectively target cancerous cells while sparing normal tissues is particularly promising for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitution and amidation reactions. Piperidine derivatives are often functionalized via alkylation or reductive amination. For example, the benzyl-isopropyl-amine group can be introduced using a Buchwald-Hartwig coupling under inert conditions. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation) to improve yield and stereochemical purity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Use chiral resolution techniques (e.g., chiral column chromatography) to isolate the (S)-enantiomer .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column and mobile phase (e.g., methanol/buffer at pH 4.6 or 6.5 ). Compare retention times against standards.
  • Structural Confirmation :
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ~331.4 for C₁₈H₂₇N₃O⁺).
  • NMR : Key signals include δ ~1.2 ppm (isopropyl CH₃), δ ~3.5 ppm (piperidine N-CH₂), and δ ~4.1 ppm (propanone carbonyl) .
  • Data Table :
TechniqueKey ParametersExpected Outcome
HPLCColumn: C18; Flow: 1.0 mL/minSingle peak (purity >98%)
¹H NMRSolvent: CDCl₃; 400 MHzδ 1.2 (d, 6H, isopropyl)

Q. What are the critical physical properties relevant to handling and storage?

  • Physical Data :

  • Melting Point : ~202°C (similar piperidine derivatives ).
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol), sparingly soluble in water.
  • Stability : Store at –20°C under inert atmosphere to prevent oxidation or hydrolysis of the propanone and amine groups .

Advanced Research Questions

Q. How does the stereochemistry (S-configuration) influence the compound’s reactivity or biological interactions?

  • Stereochemical Impact : The (S)-enantiomer may exhibit distinct binding affinities due to spatial alignment with chiral biological targets (e.g., enzymes or receptors). Computational docking studies (using Schrödinger Suite or AutoDock) can predict interactions with active sites. Compare enantiomer activity via in vitro assays (e.g., enzyme inhibition) .
  • Case Study : Piperidine-based compounds with (S)-configurations show enhanced selectivity for GABA receptors in structural analogs .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?

  • Troubleshooting :

  • Unexpected NMR Splitting : Check for diastereotopic protons (common in piperidine rings) or dynamic effects (e.g., restricted rotation of the benzyl group). Use variable-temperature NMR to confirm .
  • IR Anomalies : Verify carbonyl (C=O) stretch at ~1680 cm⁻¹; deviations suggest impurities or keto-enol tautomerism .
    • Validation : Cross-reference with X-ray crystallography (SHELX refinement ) to resolve ambiguities.

Q. How can the compound’s stability under physiological conditions (pH, temperature) be assessed for pharmacological studies?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>200°C typical for similar compounds ).
    • Data Table :
ConditionDegradation PathwayHalf-Life (37°C)
pH 7.4Hydrolysis of amide~48 hours
pH 2.0Protonation of amine~12 hours

Methodological Challenges & Innovations

Q. What advanced techniques are recommended for studying conformational dynamics of the piperidine ring?

  • Approaches :

  • X-ray Crystallography : Resolve ring puckering (e.g., chair vs. boat conformations) using SHELXL .
  • Molecular Dynamics (MD) Simulations : Simulate ring flexibility in solvent (e.g., explicit water models) with AMBER or GROMACS .

Q. How can researchers mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up?

  • Solutions :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor EE in real time.
  • Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric purity .

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